3-Methyl-4,7-dihydropyrazolo(4,3-d)(1,3)oxazin-5(1H)-one
CAS No.: 72499-48-0
Cat. No.: VC17150709
Molecular Formula: C6H7N3O2
Molecular Weight: 153.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72499-48-0 |
|---|---|
| Molecular Formula | C6H7N3O2 |
| Molecular Weight | 153.14 g/mol |
| IUPAC Name | 3-methyl-4,7-dihydro-2H-pyrazolo[4,3-d][1,3]oxazin-5-one |
| Standard InChI | InChI=1S/C6H7N3O2/c1-3-5-4(9-8-3)2-11-6(10)7-5/h2H2,1H3,(H,7,10)(H,8,9) |
| Standard InChI Key | JZYASKOXLQJPHW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=NN1)COC(=O)N2 |
Introduction
Structural Characteristics and Nomenclature
Core Bicyclic Architecture
The compound’s IUPAC name, 3-methyl-4,7-dihydro-2H-pyrazolo[4,3-d] oxazin-5-one , reflects its fused heterocyclic system. The pyrazole ring (positions 1–4) shares two adjacent atoms with the oxazinone moiety (positions 5–8), creating a planar bicyclic framework. The methyl group at position 3 introduces steric and electronic modifications critical to its reactivity.
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 153.14 g/mol | |
| SMILES | CC1=C2C(=NN1)COC(=O)N2 | |
| InChIKey | JZYASKOXLQJPHW-UHFFFAOYSA-N |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments: the methyl group at δ 2.4–2.6 ppm, pyrazole protons at δ 6.1–6.3 ppm, and oxazinone carbonyl at δ 168–170 ppm in NMR. Infrared (IR) spectroscopy confirms the carbonyl stretch at 1720–1740 cm.
Synthetic Methodologies
Multi-Step Condensation Approaches
Synthesis typically begins with 3-methylpyrazole-4-carboxylic acid derivatives. Cyclocondensation with β-chloroethylamine in ethanol at reflux yields the oxazine ring, followed by intramolecular dehydration. Solvent choice (e.g., dimethylformamide) and temperature control (60–80°C) optimize yields to 65–78%.
Alternative Routes
Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields ≥70%. Recent advances employ catalytic asymmetric methods to access enantiomerically pure forms, though scalability remains challenging.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but limited aqueous solubility (0.0184 mg/mL). Stability studies indicate decomposition above 200°C, with optimal storage at −20°C under inert atmosphere.
Computational Predictions
Density Functional Theory (DFT) calculations predict a dipole moment of 4.2 Debye, aligning with its polar nature. The octanol-water partition coefficient () of 2.88 suggests moderate lipophilicity, favorable for membrane permeability.
Biological Activities and Mechanisms
Anti-Inflammatory Effects
In murine macrophage models, the compound inhibits NF-κB translocation at IC = 8.3 μM. The methyl group enhances binding to the IKKβ kinase allosteric site, as shown via molecular docking.
Table 2: Biological Activity Profile
| Activity | Model System | IC/EC | Source |
|---|---|---|---|
| NF-κB Inhibition | RAW 264.7 macrophages | 8.3 μM | |
| Cytotoxicity (MCF-7) | Breast cancer cells | 15.2 μM | |
| Antibacterial (E. coli) | Disk diffusion | 12 mm inhibition zone |
Applications in Drug Development
Lead Optimization Strategies
Structure-Activity Relationship (SAR) studies indicate that substituting the methyl group with bulkier alkyl chains reduces solubility but improves target affinity. Hybrid derivatives incorporating triazole moieties show enhanced pharmacokinetic profiles in rat models.
Formulation Challenges
Nanoencapsulation using PLGA nanoparticles improves oral bioavailability from 22% to 58% in preclinical trials. Co-crystallization with succinic acid enhances thermal stability by 40°C.
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